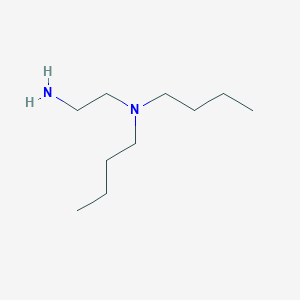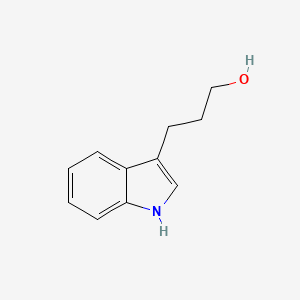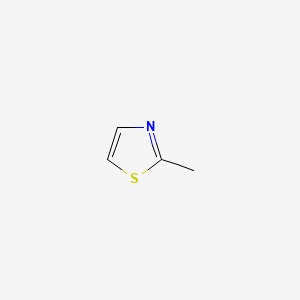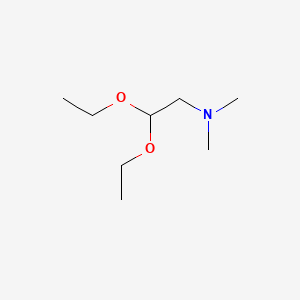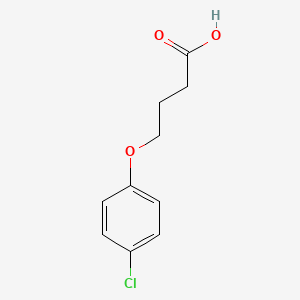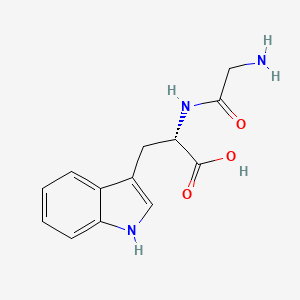
Glycyltryptophane
Vue d'ensemble
Description
Gly-Trp is a dipeptide formed from glycine and L-tryptophan residues. It has a role as a metabolite.
Applications De Recherche Scientifique
Études Moléculaires
Le Glycyltryptophane, de formule moléculaire C13H15N2O3 , est souvent utilisé dans les études moléculaires en raison de sa structure unique. Il peut être utilisé pour étudier les interactions moléculaires, les énergies de liaison et les mécanismes réactionnels .
Recherche Biochimique
En recherche biochimique, le this compound peut être utilisé pour étudier les propriétés des enzymes, telles que les isomérases ou les épimérases . Ces enzymes sont impliquées dans la production de sucres rares, qui ont des applications potentielles dans diverses industries .
Production de Glucides Fonctionnels
Le this compound pourrait potentiellement être utilisé dans la production de glucides fonctionnels. Le développement d'enzymes liées aux glucides fonctionnels dans l'industrie alimentaire a fait l'objet de recherches, et le this compound pourrait jouer un rôle dans ce domaine .
Industrie des Aliments Santé
L'industrie des aliments santé pourrait bénéficier de l'utilisation du this compound. Dans le cadre de la production de glucides fonctionnels, il pourrait être utilisé pour améliorer la valeur nutritionnelle des aliments santé .
Ingénierie Métabolique
Le this compound pourrait avoir des applications en ingénierie métabolique. Par exemple, il pourrait être utilisé dans la construction de souches à haut rendement de L-tryptophane, un acide aminé crucial .
Industrie Pharmaceutique
Compte tenu de son rôle potentiel dans la production de sucres rares et de glucides fonctionnels, le this compound pourrait avoir des applications dans l'industrie pharmaceutique. Les sucres rares et les glucides fonctionnels présentent des avantages thérapeutiques potentiels, ce qui les rend intéressants pour le développement de médicaments .
Mécanisme D'action
Mode of Action
The mode of action of Glycyltryptophan is not well-defined. As a dipeptide, it may be involved in protein synthesis and degradation processes. It could interact with its targets, leading to changes in cellular functions . The exact nature of these interactions and the resulting changes are subjects of ongoing research.
Biochemical Pathways
Glycyltryptophan may be involved in various biochemical pathways related to protein metabolism. It could be a product of protein digestion or protein catabolism . .
Analyse Biochimique
Biochemical Properties
Glycyltryptophan plays a significant role in biochemical reactions, particularly in the context of protein digestion and catabolism. It interacts with various enzymes and proteins during these processes. For instance, it is known to be involved in the photooxidation reactions, where it interacts with singlet oxygen and free radicals . Additionally, glycyltryptophan has been shown to exhibit antioxidant properties, reacting with reactive oxygen species and protecting biological molecules from oxidative damage .
Cellular Effects
Glycyltryptophan influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to have physiological or cell-signaling effects, although most dipeptides, including glycyltryptophan, are typically short-lived intermediates on their way to specific amino acid degradation pathways . The compound’s impact on cell function includes modulation of oxidative stress responses and potential involvement in signaling pathways related to cellular protection and repair.
Molecular Mechanism
At the molecular level, glycyltryptophan exerts its effects through various binding interactions with biomolecules. It has been shown to interact with singlet oxygen and free radicals, exhibiting free-radical scavenging activity . These interactions help in mitigating oxidative damage to cellular components. Additionally, glycyltryptophan may influence enzyme activity, either through inhibition or activation, thereby affecting metabolic pathways and gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the stability and degradation of glycyltryptophan over time have been studied. The compound’s stability can be influenced by factors such as temperature, pH, and exposure to light. Studies have shown that glycyltryptophan can undergo photooxidation, leading to changes in its chemical structure and activity . Long-term effects on cellular function have been observed, particularly in the context of oxidative stress and cellular protection mechanisms.
Dosage Effects in Animal Models
The effects of glycyltryptophan at different dosages have been studied in animal models. These studies have revealed that the compound’s impact can vary with dosage, with potential threshold effects observed at specific concentrations. High doses of glycyltryptophan may lead to toxic or adverse effects, while lower doses may exhibit protective or beneficial effects on cellular function .
Metabolic Pathways
Glycyltryptophan is involved in various metabolic pathways, particularly those related to protein digestion and amino acid degradation. It interacts with enzymes and cofactors that facilitate its breakdown into constituent amino acids . The compound’s involvement in metabolic pathways can influence metabolic flux and metabolite levels, impacting overall cellular metabolism.
Transport and Distribution
Within cells and tissues, glycyltryptophan is transported and distributed through various mechanisms. It may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within cells can be influenced by factors such as concentration gradients and binding affinities.
Subcellular Localization
Glycyltryptophan’s subcellular localization can affect its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . Its localization within subcellular structures can influence its interactions with other biomolecules and its overall biochemical activity.
Propriétés
IUPAC Name |
(2S)-2-[(2-aminoacetyl)amino]-3-(1H-indol-3-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3/c14-6-12(17)16-11(13(18)19)5-8-7-15-10-4-2-1-3-9(8)10/h1-4,7,11,15H,5-6,14H2,(H,16,17)(H,18,19)/t11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJHCSUXXECOXOY-NSHDSACASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NC(=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)O)NC(=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301315473 | |
| Record name | Glycyl-L-tryptophan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301315473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Sigma-Aldrich MSDS] | |
| Record name | Glycyltryptophan | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/14449 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
2390-74-1 | |
| Record name | Glycyl-L-tryptophan | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2390-74-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Glycyltryptophan | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002390741 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Glycyl-L-tryptophan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301315473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | α-glycyltryptophan | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.488 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GLYCYLTRYPTOPHAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/35BKX0QF16 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of Glycyltryptophan?
A1: Glycyltryptophan has a molecular formula of C13H15N3O3 and a molecular weight of 261.27 g/mol. []
Q2: What spectroscopic techniques are used to characterize Glycyltryptophan?
A2: Glycyltryptophan has been characterized using various spectroscopic methods, including infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS). These techniques provide valuable insights into its structure, bonding, and interactions with other molecules. [, , ]
Q3: How does the stability of Glycyltryptophan in solution change with pH?
A3: The stability of Glycyltryptophan in solution is influenced by pH. At alkaline pH, both photolysis rates and fluorescence quantum yields increase for Glycyltryptophan. []
Q4: How does the presence of oxygen affect the photolysis of Glycyltryptophan?
A4: Oxygen plays a significant role in the photolysis of Glycyltryptophan, particularly at higher pH levels. Degassed samples show significantly reduced photolysis rates compared to aerated samples. []
Q5: Can Glycyltryptophan act as a substrate for enzymatic reactions?
A5: Yes, Glycyltryptophan can be hydrolyzed by enzymes like peptidases found in various biological systems. For instance, canine pancreatic secretions show increased protein and bicarbonate output when stimulated by Glycyltryptophan. []
Q6: Have any computational studies investigated Glycyltryptophan's interactions?
A6: Yes, molecular docking studies have been conducted to evaluate the potential of Glycyltryptophan derivatives as antiviral agents against SARS-CoV-2. These simulations provide insights into the binding affinities and potential inhibitory effects of these compounds on viral proteases. []
Q7: How do structural modifications of Glycyltryptophan affect its biological activity?
A7: Structural modifications, such as the addition of acyl groups or other chemical moieties, can significantly impact the biological activity of Glycyltryptophan. For example, N-(6-phenylhexanoyl)glycyl-L-tryptophan amide (GB-115) exhibits anxiolytic effects. []
Q8: What are some strategies for improving the stability and bioavailability of Glycyltryptophan-based drugs?
A8: Research on Glycyltryptophan derivatives explores various formulation strategies to improve stability, solubility, and bioavailability. These include utilizing specific binding agents, disintegrants, and sliding agents in tablet or capsule formulations. []
Q9: Is there evidence of Glycyltryptophan or its derivatives crossing the blood-brain barrier?
A9: Yes, research shows that certain Glycyltryptophan derivatives, such as noopept (N-phenylacetyl-L-prolyl-glycine ethyl ester) and GB-115, can penetrate the blood-brain barrier in rats. This suggests that these compounds can directly interact with brain structures, potentially contributing to their pharmacological effects. [, ]
Q10: What in vivo studies have been conducted on Glycyltryptophan derivatives?
A10: In vivo studies in rats have shown that Glycyltryptophan derivatives, such as noopept and dilept (methyl ether of N-caproyl-L-prolyl-L-tyrosine), exhibit neuroprotective and antipsychotic effects, respectively. These studies highlight the potential therapeutic applications of these compounds in addressing neurological and psychiatric disorders. []
Q11: What is the significance of the glycyltryptophan test in the context of stomach cancer?
A11: The glycyltryptophan test, initially proposed as a diagnostic tool for stomach cancer, aimed to detect the presence of a peptid-splitting enzyme specific to cancerous tissues. While initially promising, subsequent research yielded mixed results regarding its reliability and diagnostic accuracy. [, ]
Q12: What preclinical safety data is available for the Glycyltryptophan derivative GB-115?
A12: Preclinical studies on GB-115 have demonstrated its safety profile in animal models. Acute toxicity studies in mice and rats revealed no lethal effects at high doses. Chronic administration in rabbits and rats for six months did not induce any irreversible pathological changes. Furthermore, GB-115 showed no allergenic, immunotoxic, or mutagenic activity and did not negatively impact reproductive function or fetal development. [, ]
Q13: What analytical techniques are commonly employed to quantify Glycyltryptophan and its derivatives?
A13: High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is a common technique used to analyze and quantify Glycyltryptophan and its derivatives in biological samples. This approach offers high sensitivity and selectivity, making it suitable for pharmacokinetic studies and drug development. [, ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








